Introduction: The Strategic Importance of Halogenated Heterocycles
Introduction: The Strategic Importance of Halogenated Heterocycles
An In-depth Technical Guide to 5-Bromo-6-fluoroindoline: A Cornerstone for Modern Drug Discovery
In the landscape of medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its strategic modification with halogens, particularly fluorine and bromine, offers a powerful tool for fine-tuning molecular properties to enhance therapeutic potential. 5-Bromo-6-fluoroindoline has emerged as a key building block for researchers and drug development professionals. The presence of a fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1][2] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR).[1][3]
This guide provides an in-depth analysis of the chemical properties, structure, and synthetic utility of 5-Bromo-6-fluoroindoline, offering field-proven insights for its application in the synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer.[4]
Molecular Structure and Identification
5-Bromo-6-fluoroindoline is a disubstituted indoline, which is a bicyclic heterocyclic aromatic compound. The core structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. The systematic IUPAC name for this compound is 5-Bromo-6-fluoro-2,3-dihydro-1H-indole .
The precise placement of the bromine and fluorine atoms on the benzene ring dictates its reactivity and its utility as a precursor in complex syntheses.
Caption: Figure 1. 2D structure of 5-Bromo-6-fluoroindoline.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 5-Bromo-6-fluoroindoline are summarized below. This data is crucial for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 1368323-85-6 | [4][5] |
| Molecular Formula | C₈H₇BrFN | [4][5] |
| Molecular Weight | 216.05 g/mol | [4][5] |
| Appearance | Solid (Expected) | [6] |
| SMILES | FC1=CC2=C(C=C1Br)CCN2 | [5] |
| InChIKey | Not explicitly found, generated from structure | |
| Melting Point | Data not available; a related isomer, 6-Bromo-5-fluoroindole, melts at 82-84 °C | [7] |
| Boiling Point | Data not available | [4] |
| Density | Data not available | [4] |
| Storage | 2-8°C, Keep in dark place, inert atmosphere | [5][8] |
Spectroscopic Characterization Insights
While specific spectra require empirical measurement, the structure allows for predictable characterization:
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¹H NMR: The spectrum would show distinct signals for the aromatic protons and the aliphatic protons of the dihydropyrrole ring. The protons on the benzene ring will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships, further split by coupling to the fluorine atom. The -CH₂- groups of the indoline ring will likely appear as triplets in the aliphatic region.
-
¹³C NMR: The spectrum will display eight distinct carbon signals, with the carbons bonded to fluorine and bromine showing characteristic shifts and C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and (M+2)⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.
Role as a Versatile Building Block in Drug Discovery
The true value of 5-Bromo-6-fluoroindoline lies in its capacity as a versatile intermediate for constructing more complex drug candidates. The bromo and fluoro substituents are not merely passive decorations; they are strategic tools for medicinal chemists.
-
The Bromine Handle: The C-Br bond at the 5-position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of functional groups, including alkyl, aryl, and heteroaryl moieties, through reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[1][3] This modularity is essential for rapidly generating libraries of analogues for SAR studies.
-
The Fluorine Modulator: The fluorine atom at the 6-position exerts a powerful electronic effect on the aromatic ring and can significantly enhance the pharmacokinetic profile of a final drug molecule. It can increase metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase binding affinity to target proteins by forming strong hydrogen bonds or other non-covalent interactions.[2]
Caption: Figure 2. Synthetic utility of 5-Bromo-6-fluoroindoline.
Representative Synthesis Protocol
While multiple synthetic routes to 5-Bromo-6-fluoroindoline may exist, a common strategy involves the construction and subsequent halogenation of the indoline core. The following protocol is a representative, logical pathway based on established organic chemistry principles for this class of compounds.
Causality Behind Experimental Choices: The synthesis begins with a commercially available, appropriately substituted aniline. The choice of a reductive cyclization strategy is often efficient for forming the indoline ring. Post-cyclization halogenation is chosen as the directing effects of the existing substituents can provide regiochemical control.
Caption: Figure 3. A representative synthetic workflow.
Step-by-Step Methodology
Step 1: N-Chloroacetylation of 4-Bromo-3-fluoroaniline
-
Rationale: This step introduces the two-carbon unit required for the formation of the five-membered ring. The resulting amide is an activated precursor for the subsequent cyclization.
-
Procedure:
-
Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-bromo-3-fluorophenyl)acetamide.
-
Step 2: Intramolecular Friedel-Crafts Cyclization to form 5-Bromo-6-fluorooxindole
-
Rationale: A Lewis acid catalyst promotes the intramolecular electrophilic aromatic substitution, where the aromatic ring attacks the carbon bearing the chlorine atom to form the five-membered ring of the oxindole.
-
Procedure:
-
Add the crude acetamide from Step 1 to a flask under an inert atmosphere.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃) (2.5 eq), in portions at 0 °C. Caution: The reaction can be exothermic.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and then carefully quench by pouring it onto crushed ice with concentrated HCl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 5-bromo-6-fluoroindolin-2-one (oxindole).
-
Step 3: Reduction to 5-Bromo-6-fluoroindoline
-
Rationale: A strong reducing agent is required to reduce both the amide carbonyl group and the C=C bond (if any tautomerization occurs) to the corresponding methylene groups of the indoline ring.
-
Procedure:
-
Carefully add the 5-bromo-6-fluorooxindole (1.0 eq) to a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, heat the mixture to reflux and maintain for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-6-fluoroindoline.
-
Safety and Handling
As with any halogenated aromatic compound, 5-Bromo-6-fluoroindoline should be handled with care by technically qualified individuals.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Stability and Reactivity: The compound is generally stable under recommended storage conditions.[10] It is incompatible with strong oxidizing agents.[11] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (2-8 °C is recommended).[5]
Conclusion
5-Bromo-6-fluoroindoline is more than just a chemical reagent; it is a strategic asset in the arsenal of medicinal chemists. Its unique combination of a synthetically versatile bromine handle and a property-modulating fluorine atom makes it an invaluable starting point for the synthesis of complex molecules with significant therapeutic potential. Understanding its chemical properties, reactivity, and handling is paramount for leveraging its full potential in the accelerated discovery and development of next-generation pharmaceuticals.
References
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- MySkinRecipes. (n.d.). 5-Bromo-6-fluoroindoline. Retrieved from MySkinRecipes website. [https://www.myskinrecipes.com/reagent-th/79584-5-bromo-6-fluoroindoline.html]
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- Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from Carl ROTH website. [https://www.carlroth.com/medias/SDB-5469-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY5MDF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGEzLzkwNzgxNDI2OTM0MDYucGRmfDk1MzY4M2Y4YjU3YjE1YjM4OTFkYjY1YjM5M2YxM2Y2Y2Y0YjM0ZWM5Y2Y4M2QzZGIwODg2M2Y3M2YxOTRjZGY]
- Smolecule. (2024). Buy 5-Bromo-6-fluoro-1-methyl-1H-indole | 1642565-58-9. Retrieved from Smolecule website. [https://www.smolecule.com/cas-1642565-58-9-5-bromo-6-fluoro-1-methyl-1h-indole.html]
- Sigma-Aldrich. (n.d.). 6-Bromo-5-fluoroindole 97. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/product/aldrich/702758]
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